molecular formula C11H18N4OS B12265778 N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B12265778
M. Wt: 254.35 g/mol
InChI Key: DAHJLJOZNPRTGP-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C11H18N4OS

Molecular Weight

254.35 g/mol

IUPAC Name

N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C11H18N4OS/c1-11(2,3)13-9(16)8-4-5-15(6-8)10-14-12-7-17-10/h7-8H,4-6H2,1-3H3,(H,13,16)

InChI Key

DAHJLJOZNPRTGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NN=CS2

Origin of Product

United States

Preparation Methods

The synthesis of N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves the reaction of tert-butylamine with a suitable thiadiazole precursor. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with tert-butyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is believed to exert its effects by binding to and inhibiting the activity of key enzymes or receptors involved in bacterial or cancer cell growth. For example, it may inhibit DNA replication or protein synthesis, leading to cell death .

Comparison with Similar Compounds

N-tert-butyl-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other thiadiazole derivatives, such as:

These compounds share the thiadiazole core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

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